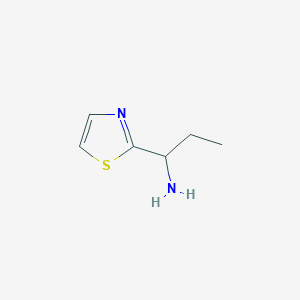

1-(Thiazol-2-yl)propan-1-amine

Description

Contextualization within the Field of Thiazole (B1198619) Chemistry

Thiazole is a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom at positions 1 and 3, respectively. labnovo.com The thiazole ring is an aromatic system, a characteristic that imparts significant stability and influences its chemical reactivity. labnovo.comhoweipharm.com The pi-electron delocalization within the ring makes it a subject of considerable interest in organic chemistry. labnovo.com The chemistry of thiazoles is rich and varied, encompassing a range of reactions such as electrophilic and nucleophilic substitutions, cycloadditions, and metal-catalyzed reactions. nih.govamericanchemicalsuppliers.com

The reactivity of the thiazole ring is position-dependent. The C2 position is notably electron-deficient and thus susceptible to nucleophilic attack and deprotonation by strong bases. molbase.comsigmaaldrich.com Conversely, the C5 position is the primary site for electrophilic substitution. labnovo.comsigmaaldrich.com The nitrogen atom at position 3 imparts basic properties to the molecule, though thiazole is less basic than imidazole. labnovo.com

The synthesis of the thiazole core is well-established, with the Hantzsch thiazole synthesis being a prominent method. This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.gov Numerous variations and other synthetic routes have been developed to access a wide array of substituted thiazole derivatives. sigmaaldrich.comsigmaaldrich.com These synthetic methodologies allow for the introduction of various functional groups onto the thiazole scaffold, enabling the fine-tuning of its chemical and physical properties.

Significance of Primary Amine Functionalities in Heterocyclic Architectures

The presence of a primary amine (-NH2) group on a heterocyclic ring significantly influences the molecule's properties and reactivity. Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. ekb.eg The lone pair of electrons on the nitrogen atom makes amines both basic and nucleophilic, which are the cornerstone of their chemical behavior. ekb.eg

In the context of heterocyclic chemistry, primary amines serve as crucial building blocks and key functional groups. cymitquimica.com They can participate in a vast number of chemical transformations, including acylation, alkylation, and condensation reactions, allowing for the further elaboration of the molecular structure. vulcanchem.com The basicity of the amine can be modulated by the electronic nature of the heterocyclic ring to which it is attached.

The primary amine functionality is of paramount importance in medicinal chemistry. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as proteins and nucleic acids. The ability to form salts upon protonation enhances the aqueous solubility of drug candidates, a critical factor for their administration and bioavailability. vulcanchem.com A significant percentage of FDA-approved drugs contain at least one nitrogen-based heterocycle, many of which are functionalized with amine groups.

Overview of Thiazole-Containing Structural Motifs in Chemical Research

Thiazole and its derivatives are prevalent structural motifs in numerous areas of chemical research, most notably in medicinal chemistry and materials science. The thiazole ring is a key component of several natural products, including vitamin B1 (thiamine). nih.gov

In the realm of drug discovery, the thiazole scaffold is considered a "privileged structure" due to its presence in a wide range of biologically active compounds. Thiazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. A number of FDA-approved drugs, such as the antiretroviral ritonavir (B1064) and the anticancer agent dasatinib, feature a thiazole ring, underscoring its therapeutic importance. The structural rigidity and electronic properties of the thiazole ring enable it to serve as a versatile scaffold for designing compounds that can interact with specific biological targets.

Beyond pharmaceuticals, thiazole derivatives have found applications as dyes, fungicides, and accelerators in the vulcanization of rubber. The unique photophysical properties of certain thiazole-containing compounds have also led to their use as photographic sensitizers. The continuous development of new synthetic methods to create novel thiazole derivatives ensures that the exploration of their potential applications will remain an active area of research. sigmaaldrich.com

While extensive research exists for the broader family of thiazole derivatives, detailed scientific literature specifically on 1-(Thiazol-2-yl)propan-1-amine is limited. The compound is commercially available, primarily as its dihydrochloride (B599025) salt, which suggests its use as a building block in chemical synthesis. sigmaaldrich.comsigmaaldrich.com

Below is a data table of the physicochemical properties of this compound dihydrochloride, based on available supplier data.

| Property | Value |

| Molecular Formula | C₆H₁₂Cl₂N₂S |

| Molecular Weight | 215.14 g/mol |

| Form | Solid |

| InChI Key | CJGWSBKZSVHWKS-UHFFFAOYSA-N |

| SMILES String | NC(CC)C1=NC=CS1.[H]Cl.[H]Cl |

| Data sourced from commercial suppliers. sigmaaldrich.com |

The structure, featuring a primary amine attached to a propyl group at the C2 position of the thiazole ring, combines the key chemical features discussed. The primary amine provides a site for further chemical modification and influences the molecule's basicity and solubility, while the thiazole ring provides a stable, aromatic core.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-2-5(7)6-8-3-4-9-6/h3-5H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGZPHYTHVAUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Thiazol 2 Yl Propan 1 Amine and Its Analogs

Established Synthetic Pathways for 2-Aminothiazole (B372263) Scaffolds

The construction of the 2-aminothiazole core is a pivotal step in the synthesis of the target compound and its analogs. Several classical and modern synthetic strategies have been developed to achieve this.

Modifications of the Hantzsch Thiazole (B1198619) Synthesis for 2-Aminothiazoles

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives. chemicalbook.com The classical approach involves the condensation of α-haloketones with thiourea (B124793) or thioamides. bohrium.com This method is widely used for producing 2-aminothiazoles. bohrium.com

Modifications to the original Hantzsch synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. For instance, a solvent-free synthesis of 2-aminothiazoles can be achieved by the condensation of 2-bromoacetophenones with thiourea or selenourea, with reactions completing in seconds and providing good yields after a simple workup. organic-chemistry.org Catalysts such as montmorillonite-K10 have been used to facilitate the one-pot synthesis of 2-aminothiazoles from methylcarbonyls and thiourea in DMSO at 80°C. researchgate.net The key building block, 2-amino-4-(pyrid-2-yl)thiazole, can be prepared by condensing 2-bromoacetylpyridine hydrobromide with thiourea. nih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

| α-haloketones and thiourea | Classical Hantzsch synthesis | 2-aminothiazoles | bohrium.com |

| 2-bromoacetophenones and thiourea/selenourea | Solvent-free | 2-aminothiazoles/2-amino-1,3-selenazoles | organic-chemistry.org |

| Methylcarbonyls and thiourea | Montmorillonite-K10, DMSO, 80°C | 2-aminothiazoles | researchgate.net |

| 2-bromoacetylpyridine hydrobromide and thiourea | Condensation | 2-amino-4-(pyrid-2-yl)thiazole | nih.gov |

Cyclization Reactions for Thiazole Ring Formation with Exocyclic Aminoalkyl Chains

An alternative to the Hantzsch synthesis involves cyclization reactions where the exocyclic aminoalkyl chain is incorporated prior to or during the formation of the thiazole ring. This approach offers a direct route to the target structures.

A one-pot, four-step procedure has been reported for the synthesis of thiazol-2(3H)-imine derivatives. This method starts with the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and subsequent condensation with primary amines in ethanol (B145695). ekb.egresearchgate.net Another strategy involves the domino alkylation-cyclization of propargyl bromides with thioureas, which under microwave irradiation, leads to the rapid and high-yield synthesis of 2-aminothiazoles. organic-chemistry.org

Multicomponent Reaction Strategies for Thiazole-Amine Construction

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of 2-aminothiazoles and their derivatives.

An iron(III) chloride-catalyzed one-pot MCR provides an efficient and green route to fused-ring 2-aminothiazoles. figshare.comtandfonline.com This method is particularly valuable given the medicinal importance of this class of compounds. tandfonline.com Copper(II) triflate has also been utilized as a catalyst in the multicomponent synthesis of naphthalene-annulated 2-aminothiazoles from aminonaphthalenes, CS₂, and secondary amines. beilstein-journals.org Furthermore, an Ugi-based four-component reaction (4CR) has been developed for the synthesis of 2,4-disubstituted thiazoles. beilstein-journals.org This reaction involves the condensation of an isocyanoacrylate, a thiocarboxylic acid, an amine, and an oxo-component. beilstein-journals.org

| Reaction Type | Catalyst | Key Reactants | Product | Reference |

| One-pot MCR | Iron(III) chloride | ortho-bromo amine, CS₂, secondary amine | Fused-ring 2-aminothiazoles | tandfonline.com |

| MCR | Copper(II) triflate | Aminonaphthalenes, CS₂, secondary amines | Naphthalene-annulated 2-aminothiazoles | beilstein-journals.org |

| Ugi-4CR | - | Isocyanoacrylate, thiocarboxylic acid, amine, oxo-component | 2,4-disubstituted thiazoles | beilstein-journals.org |

Approaches for Constructing the Propan-1-amine Moiety

The introduction of the propan-1-amine side chain is the second crucial part of the synthesis. This can be achieved through various functionalization and reductive amination strategies.

Amine Functionalization Strategies on Propane (B168953) Derivatives

Direct functionalization of a propane or propanol (B110389) precursor already attached to the thiazole ring is a common strategy. For instance, a thiazole intermediate can be alkylated with 1-bromo-3-chloropropane, followed by amination with aqueous ammonia (B1221849) to yield the target propan-1-amine. Another approach involves the nucleophilic substitution of a leaving group on a polysaccharide derivative with an amine. For example, 6-deoxy-6-bromo-polysaccharide derivatives can react with amines to form amino-functionalized products. sciengine.com

Reductive Amination Techniques for Carbonyl Precursors

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. thieme-connect.ded-nb.info This two-step process involves the initial formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by the reduction of the intermediate to the corresponding amine. lumenlearning.comfkit.hr

Aldehydes and ketones can be converted to primary, secondary, and tertiary amines using ammonia or a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). lumenlearning.comlibretexts.org This one-pot process is highly efficient for producing a wide range of amines. d-nb.info For the synthesis of 1-(thiazol-2-yl)propan-1-amine, a suitable thiazol-2-yl carbonyl precursor would be reacted with ammonia under reductive conditions. The reductive amination of 1-hydroxy-2-propanone (acetol) with ammonia over nickel or copper catalysts has been studied for the production of 2-aminopropanol, demonstrating the applicability of this method to related structures. fkit.hr

| Carbonyl Precursor | Amine Source | Reducing Agent | Product | Reference |

| Aldehyde/Ketone | Ammonia | NaBH₃CN / NaBH(OAc)₃ | Primary Amine | lumenlearning.comlibretexts.org |

| Phenyl-2-propanone | Ammonia | H₂/Ni | Amphetamine | libretexts.org |

| 1-Hydroxy-2-propanone | Ammonia | H₂/Ni or Cu catalyst | 2-Aminopropanol | fkit.hr |

Coupling Reactions Facilitating Thiazole-Propane Amine Linkages

The construction of the thiazole-propane amine scaffold often relies on coupling reactions that form key carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds. The Hantzsch thiazole synthesis is a foundational method, involving the condensation of α-haloketones with thioamides. derpharmachemica.combeilstein-journals.org This reaction proceeds through the formation of an intermediate α-thioiminium salt, which can then cyclize to form the thiazole ring. beilstein-journals.org

Variations of this approach have been developed to enhance efficiency and substrate scope. For instance, one-pot procedures reacting α-haloketones with thioamides substituted with various electron-donating or electron-withdrawing groups can produce 2-aminothiazoles in good yields. derpharmachemica.com Another efficient method involves the Stille coupling, which utilizes organostannane intermediates to introduce substitutions onto a pre-existing thiazole core. derpharmachemica.com

The Eschenmoser coupling reaction offers an alternative pathway, particularly when starting from primary thioamides. beilstein-journals.org This reaction competes with the Hantzsch synthesis, and the outcome is influenced by factors such as the acidity of the intermediate α-thioiminium salt's nitrogen and carbon atoms. beilstein-journals.org Research has shown that with certain substrates, like 4-bromoisoquinoline-1,3(2H,4H)-dione, the Eschenmoser coupling product is formed exclusively, with no thiazole formation observed. beilstein-journals.org

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

In recent years, a strong emphasis has been placed on developing more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials. bepls.comtandfonline.com

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in the synthesis of thiazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating. bepls.comorganic-chemistry.org This technique has been successfully applied to the Hantzsch synthesis. For example, the reaction of aryl ketones, thiosemicarbazide, and substituted phenacyl bromides in a one-pot synthesis under microwave irradiation (300 W) can produce hydrazinyl thiazoles in as little as 30–175 seconds. bepls.com Similarly, 2-aminothiazoles can be synthesized from propargylamines and substituted isothiocyanates in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) under microwave conditions at 130 °C for 10 minutes, yielding products in the 47–78% range. bepls.com Another protocol involves reacting o-chloroacetophenone, iodine, and thiourea under microwave irradiation to produce 4-(o-chlorophenyl)-2-aminothiazole with high yields in just a few minutes. nih.gov

Microwave assistance is not limited to thiazole ring formation. It has also been effectively used for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, a process that is high-yielding and shows good functional group tolerance. organic-chemistry.org Furthermore, microwave-assisted ring closure of 4-thioamidobutanols has been used to synthesize seven-membered iminothioethers (tetrahydro-1,3-thiazepines). beilstein-journals.org

| Reactants | Catalyst/Reagents | Conditions | Product | Yield | Reference |

| Aryl ketones, thiosemicarbazide, phenacyl bromides | None | 300 W, 30–175 s | Hydrazinyl thiazoles | - | bepls.com |

| Propargylamines, isothiocyanates | p-Toluenesulfonic acid | 130 °C, 10 min | 2-Aminothiazoles | 47–78% | bepls.com |

| o-Chloroacetophenone, iodine, thiourea | None | - | 4-(o-chlorophenyl)-2-aminothiazole | High | nih.gov |

Application of Ultrasonic Irradiation in Synthetic Transformations

Ultrasonic irradiation, or sonochemistry, provides another green alternative to conventional synthetic methods. tandfonline.com The physical phenomenon of acoustic cavitation enhances mass transfer and can accelerate reactions, often leading to higher yields, shorter reaction times, and purer products. tandfonline.comrsc.org This technique is particularly advantageous in solvent-free conditions. tandfonline.com

The Hantzsch reaction for thiazole synthesis has been successfully adapted to ultrasonic conditions. nih.gov Studies have shown that the reaction of phenacyl bromides with thioamides under ultrasonic irradiation can afford thiazoles in good yields. nih.gov The power and duration of the irradiation are critical parameters; high power and long irradiation times can lead to the decomposition of reactants. nih.gov For the Hantzsch reaction, an irradiation power of 720 watts for a total of 4 minutes (with a pulsing function) was found to be optimal. nih.gov

Ultrasound has also been used in the lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from aryl ethanones and thioamides, representing a greener and more sustainable pathway. rsc.org In another example, new 1,3-thiazoles were synthesized by reacting thiocarbohydrazones with α-chloroketone or α-bromoester under ultrasonic irradiation in solvent-free conditions. bepls.com

Catalytic Methods in Thiazole-Amine Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of thiazole synthesis. researchgate.net A variety of catalysts, including heterogeneous and reusable ones, have been explored. nanobioletters.com

One efficient method for synthesizing 2-aminothiazoles from methylcarbonyl compounds and thiourea utilizes montmorillonite-K10 as a catalyst at 80 °C in DMSO. researchgate.net This catalyst can, however, leach into the reaction mixture, leading to a loss in activity upon reuse. researchgate.net Copper silicate (B1173343) has been employed as a heterogeneous and reusable catalyst for the synthesis of 4-substituted 2-amino thiazoles from phenacyl bromide and thiourea in ethanol, offering rapid processing and excellent yields. nanobioletters.com

Lactic acid, a biodegradable and environmentally benign compound, can act as both a catalyst and a solvent in the one-pot synthesis of Hantzsch 2-aminothiazole derivatives. tandfonline.com This method involves the in-situ regioselective α-bromination of aralkyl ketones with N-bromosuccinimide followed by heterocyclization with thiourea at 90–100°C, with reaction times as short as 10–15 minutes and yields up to 96%. tandfonline.com

A novel magnetically recoverable nanocatalyst, Ca/4-MePy-IL@ZY-Fe3O4, has been developed for the synthesis of 2-aminothiazoles from methyl ketones and thiourea, using trichloroisocyanuric acid as a green source of halogen ions. rsc.org This method is performed in ethanol at 80 °C. rsc.org

| Reactants | Catalyst | Solvent/Conditions | Yield | Reference |

| Methylcarbonyls, Thiourea | Montmorillonite-K10 | DMSO, 80 °C | - | researchgate.net |

| Phenacyl bromide, Thiourea | Copper silicate | Ethanol, 78 °C | Excellent | nanobioletters.com |

| Aralkyl ketones, NBS, Thiourea | Lactic acid | Lactic acid, 90–100 °C | Up to 96% | tandfonline.com |

| Methyl ketones, Thiourea, TCCA | Ca/4-MePy-IL@ZY-Fe3O4 | Ethanol, 80 °C | - | rsc.org |

Stereoselective Synthesis of Enantiomeric Forms

The synthesis of specific enantiomers of chiral amines is of great importance in medicinal chemistry. acs.org For a molecule like this compound, which contains a chiral center at the carbon atom bearing the amine group, stereoselective synthesis is crucial for isolating the desired biologically active enantiomer.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. scielo.org.mx After the desired stereocenter is created, the auxiliary is removed.

The use of enantiopure tert-butylsulfinamide is a well-established strategy for accessing chiral amines. acs.org This method involves condensing the chiral auxiliary with a ketone to form an N-tert-butanesulfinyl ketimine. Subsequent stereoselective reduction of the C=N bond, followed by removal of the auxiliary, yields the enantioenriched amine. acs.orgjst.go.jp For example, a highly diastereoselective synthesis of 2-(1-aminoalkyl)thiazole-5-carboxylates has been developed based on the reduction of N-tert-butanesulfinyl ketimines. jst.go.jp The chiral auxiliary can be cleaved under acidic conditions, for instance, using triflic acid and anisole (B1667542) in dichloromethane. acs.org

Another approach utilizes α-aminoacid-derived chiral auxiliaries, such as (4S)-benzyl-1,3-thiazolidin-2-one, for asymmetric aldol (B89426) reactions. scielo.org.mx The chlorotitanium enolate of the N-acylated auxiliary can be condensed with aldehydes to produce aldol adducts with high diastereoselectivity. scielo.org.mx Subsequent removal of the chiral auxiliary under mild conditions yields the desired chiral product. scielo.org.mx

Asymmetric Catalytic Methodologies

Asymmetric catalysis offers a direct and efficient route to chiral amines, circumventing the need to separate a racemic mixture, which has an intrinsic maximum yield of 50%. acs.orgwikipedia.org Transition metal catalysis and substrate-controlled diastereoselective methods are prominent strategies for the asymmetric synthesis of thiazole-containing chiral amines.

Transition Metal-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral enamines or imines stands as one of the most effective methods for preparing chiral amines. nih.gov Research has demonstrated the successful rhodium-catalyzed asymmetric hydrogenation of 2-enamido-thiazole derivatives, which are precursors to chiral 2-aminoethyl-thiazoles, analogs of the target compound. In one key development, a rhodium catalyst featuring the chiral ligand (S,S)-QuinoxP* (L18a) was used for the asymmetric hydrogenation of a 2-enamido-thiazole substrate. nih.gov This catalytic system was found to be highly effective for a range of 2-enamido-heteroarenes, achieving excellent enantioselectivities of up to 99% enantiomeric excess (ee). nih.govacs.org This provides a powerful tool for accessing these valuable chiral building blocks.

Diastereoselective Reduction of N-Sulfinyl Ketimines

Another powerful strategy involves the diastereoselective reduction of ketimines derived from chiral sulfinamides. This substrate-controlled approach allows for the synthesis of chiral amines with high stereoselectivity. A method has been developed for the synthesis of 2-(1-aminoalkyl)thiazole-5-carboxylates, which are structurally related to this compound. jst.go.jp

The synthesis begins with the condensation of a 2-acylthiazole derivative with an enantiopure sulfinamide, such as (R)-tert-butanesulfinamide, in the presence of a Lewis acid like titanium(IV) ethoxide, to form the corresponding N-tert-butanesulfinyl ketimine. jst.go.jp This intermediate is then reduced using a hydride source. While initial attempts with sodium borohydride (B1222165) showed low diastereoselectivity, the use of the bulkier reducing agent L-Selectride® dramatically improved the outcome. jst.go.jp The reduction of various N-sulfinyl ketimines bearing a thiazole substituent proceeded with excellent diastereoselectivity, affording the desired (RS,S)-tert-butanesulfinamide as almost a single isomer in high yields. jst.go.jp The final step involves the removal of the chiral auxiliary (the tert-butanesulfinyl group) by treatment with hydrochloric acid in an alcohol solvent to yield the enantiomerically enriched primary amine, which is typically protected as a tert-butoxycarbonyl (Boc) derivative. jst.go.jp

The scope of this L-Selectride® reduction was examined on several substrates, demonstrating consistently high diastereoselectivity. jst.go.jp

| Substrate (N-Sulfinyl Ketimine) | R Group | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| 8a | Methyl | 94 | >99:1 | jst.go.jp |

| 8b | Ethyl | 89 | >99:1 | jst.go.jp |

| 8c | Isopropyl | 67 | >99:1 | jst.go.jp |

| 8d | Cyclohexyl | 81 | >99:1 | jst.go.jp |

| 8e | tert-Butyl | 73 | 88:12 | jst.go.jp |

Diastereomeric Resolution Techniques

Chiral resolution is a classical yet widely practiced method for separating racemic mixtures into their constituent enantiomers. wikipedia.org This approach is particularly useful when direct asymmetric synthesis is not feasible or is less efficient. The core principle involves converting the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can therefore be separated. libretexts.org

Resolution via Diastereomeric Salt Formation

The most common method for resolving a racemic amine is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. wikipedia.orglibretexts.org Commonly used resolving agents for amines include acids like tartaric acid and camphorsulfonic acid. wikipedia.org

The reaction produces a mixture of two diastereomeric salts (e.g., (R)-amine-(+)-acid and (S)-amine-(+)-acid). Due to their different physical properties, particularly solubility, these salts can be separated by techniques such as fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated in pure form, the chiral resolving agent is removed, typically by treatment with a base, to liberate the desired enantiomerically pure amine. wikipedia.org This method, while potentially laborious, remains a cornerstone of producing optically active compounds. wikipedia.org

Enzymatic Kinetic Resolution

Kinetic resolution is another technique where one enantiomer in a racemic mixture reacts at a different rate than the other, often facilitated by a chiral catalyst or an enzyme. mdpi.comresearchgate.net Biocatalysis, using enzymes like lipases, has emerged as a powerful tool for the kinetic resolution of chiral amines. mdpi.comresearchgate.net

In a typical lipase-catalyzed kinetic resolution, the racemic amine is subjected to acylation in the presence of an acyl donor. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) largely unreacted. mdpi.com At the optimal point (ideally 50% conversion), the reaction is stopped. The mixture then contains the unreacted, enantiomerically enriched amine and the acylated amine product, which can be separated by standard chromatographic or extraction methods. mdpi.comresearchgate.net This technique has been successfully applied to a variety of chiral amines, yielding products with high enantiomeric purity. mdpi.comresearchgate.netvulcanchem.com

Advanced Spectroscopic Characterization of 1 Thiazol 2 Yl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is fundamental for determining the precise arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR data, which reveals the chemical environment of hydrogen atoms, is not available. A predicted spectrum would show distinct signals for the two thiazole (B1198619) ring protons, the methine (CH) proton adjacent to the amine and thiazole ring, the methylene (B1212753) (CH₂) protons, and the terminal methyl (CH₃) protons, with specific chemical shifts and coupling patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, no ¹³C NMR data, which identifies the chemical environment of each carbon atom, could be found. This analysis would be crucial to confirm the carbon skeleton, including the three distinct carbons of the propyl chain and the three carbons of the thiazole ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Advanced 2D NMR experiments, which establish correlations between protons and carbons to map the complete molecular structure, have not been published for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

No experimental IR spectrum for 1-(Thiazol-2-yl)propan-1-amine is available. An IR analysis would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching within the thiazole ring, and the C-S stretching vibration.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

While the molecular weight of related compounds has been confirmed in various studies, specific mass spectrometry data detailing the molecular ion peak and fragmentation pattern for this compound is not documented.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry data, which provides the exact molecular formula from a highly accurate mass measurement, is also absent from the available literature.

While spectroscopic data exists for isomers and analogues, such as 1-(thiazol-5-yl)propan-1-amine and 3-(thiazol-2-yl)propan-1-amine, these differ in the substitution pattern on the thiazole ring or the position of the amine on the propyl chain. Such structural differences lead to significantly different spectroscopic fingerprints, making direct comparison or data extrapolation scientifically invalid. The lack of specific data for this compound highlights a gap in the publicly accessible chemical literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For novel compounds such as this compound, this method provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. The process involves irradiating a single crystal of the compound with a focused X-ray beam. The subsequent diffraction pattern is analyzed to generate an electron density map, from which the complete molecular structure can be resolved. mdpi.com

In the structural analysis of related thiazole derivatives, single-crystal X-ray diffraction has been instrumental. For instance, studies on various substituted thiazole compounds have successfully elucidated their molecular geometries and intermolecular interactions, such as hydrogen bonding. ekb.egnih.gov The crystal structure of a molecule reveals the precise configuration and conformation adopted in the solid phase. For this compound, crystallographic analysis would be expected to define the spatial relationship between the thiazole ring and the propan-1-amine side chain.

The structural elucidation of newly synthesized thiazole derivatives is often confirmed using this technique. ekb.egrsc.org For example, in the analysis of N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide, X-ray crystallography was used to definitively prove the molecular structure over other potential isomers. ekb.egekb.eg Similarly, the structures of various bioactive thiazole-based compounds have been confirmed through X-ray analysis, which is crucial for understanding structure-activity relationships. nih.govacs.org

A typical crystallographic study would yield a set of parameters defining the unit cell of the crystal lattice. While specific data for this compound is not publicly available, the table below presents representative crystallographic data from a related imidazole-based oximino ester to illustrate the type of information obtained. mdpi.com

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₈H₁₅N₃O₅ |

| Formula Weight | 369.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.4067 (5) |

| b (Å) | 6.8534 (3) |

| c (Å) | 23.2437 (12) |

| β (°) | 94.627 (2) |

| Volume (ų) | 1652.37 (14) |

| Z (molecules/unit cell) | 4 |

Illustrative crystallographic data for ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to investigate the electronic transitions within a molecule. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the nature of chromophores—the parts of a molecule responsible for its color. ajchem-a.com For this compound, the thiazole ring acts as the primary chromophore. fabad.org.tr

The UV-Vis spectrum of a thiazole-containing compound is typically characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. mdpi.com The π → π* transitions are generally high-energy and high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic thiazole ring. The n → π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron (from the sulfur or nitrogen heteroatoms) to a π* antibonding orbital. mdpi.com

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to simulate UV-Vis spectra and aid in the assignment of experimental absorption bands to specific electronic transitions. tandfonline.comresearchgate.net These calculations can predict the wavelength of maximum absorption (λmax), oscillator strengths, and the nature of the molecular orbitals involved in the transitions.

Studies on related thiazole-azo dyes have shown that the absorption bands are influenced by the substituents on the thiazole ring and the solvent environment. mdpi.com For this compound, the aminopropyl group attached to the thiazole chromophore would act as an auxochrome, potentially causing a shift in the absorption maxima. The table below presents typical electronic absorption data for related thiazole derivatives, illustrating the expected transitions.

| Compound Type | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| Thiazole-Azo Dye in PMMA | ~480 | π → π* and n → π* (overlapped) | mdpi.com |

| (Z)-N-(thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide (Simulated) | 365 | π → π* (HOMO to LUMO) | researchgate.net |

The analysis of the UV-Vis spectrum is crucial for understanding the electronic properties of this compound and how it might interact with light, which is fundamental for applications in materials science and photochemistry. researchgate.net

Based on a comprehensive search of available scientific literature, a detailed computational and theoretical investigation focusing exclusively on the chemical compound This compound is not available. While computational studies are common for the broader class of thiazole derivatives, specific published data for this particular molecule—covering Density Functional Theory (DFT) for ground state properties, Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, conformational analysis, and specific force field development—could not be located.

General methodologies are well-established in the field. For instance, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are standard for optimizing molecular geometry and calculating electronic properties of thiazole-containing molecules. irjweb.comajol.info Similarly, MEP mapping is a routine technique to identify sites of electrophilic and nucleophilic reactivity, and FMO analysis (HOMO-LUMO) is used to understand charge transfer within a molecule. irjweb.comresearchgate.netresearchgate.net However, the specific energy values, potential maps, and orbital characteristics for this compound are not present in the reviewed literature.

Likewise, while conformational analysis is a critical aspect of molecular modeling for flexible molecules like this one, lumenlearning.comacs.org and force fields such as CHARMm and OPLS are applied to amine and thiazole systems, plos.orgbiointerfaceresearch.com specific studies detailing the energy minimization, rotamer stability, or validated force field parameters for this compound are absent from the public record.

Due to the lack of specific research findings and data for this compound, it is not possible to construct the detailed article as requested in the outline. Providing data from related but different compounds would be scientifically inaccurate.

Computational and Theoretical Investigations of 1 Thiazol 2 Yl Propan 1 Amine

Molecular Modeling and Dynamics Simulations

Molecular Dynamics Simulations for Conformational Ensemble Sampling

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. rsc.orgnih.gov For 1-(Thiazol-2-yl)propan-1-amine, MD simulations are instrumental in exploring its conformational landscape. This involves sampling the various spatial arrangements of the atoms in the molecule that are accessible at a given temperature. The thiazole (B1198619) ring, while relatively rigid, is attached to a flexible propan-1-amine side chain, which can adopt numerous conformations due to the rotation around its single bonds.

The process of an MD simulation begins with an initial three-dimensional structure of the molecule. This structure is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The forces acting on each atom are calculated using a force field, which is a set of empirical potential energy functions. Newton's equations of motion are then solved iteratively to predict the trajectory of each atom over a defined period, typically nanoseconds to microseconds. rsc.org

Through these simulations, a large number of different conformations of this compound are generated, providing a conformational ensemble. Analysis of this ensemble reveals the most populated and, therefore, the most energetically favorable conformations. This information is crucial for understanding how the molecule might interact with biological targets, as its shape plays a significant role in molecular recognition. acs.org For instance, studies on similar thiazole derivatives have utilized MD simulations to assess the stability of ligand-protein complexes, providing insights into their binding modes. mdpi.comrsc.org The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses performed on the simulation trajectory to evaluate the stability of the molecule and the flexibility of its constituent parts, respectively. rsc.orgmdpi.com

Molecular Docking Studies (Methodological Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iaanalysis.comnih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target at the atomic level. jddtonline.info

Principles of Ligand-Receptor Interaction Prediction

The fundamental principle of molecular docking is to find the optimal binding geometry between a ligand (the small molecule) and a receptor (the protein). iaanalysis.com This process involves two main steps: sampling and scoring. nih.gov

Sampling refers to the generation of a wide range of possible conformations and orientations (poses) of the ligand within the binding site of the receptor. nih.gov Early models treated both the ligand and receptor as rigid bodies (the "lock-and-key" model). nih.gov However, modern docking algorithms often allow for ligand flexibility and, in some cases, receptor side-chain flexibility to account for the "induced-fit" phenomenon, where the receptor changes its conformation upon ligand binding. ijpras.com

Scoring involves evaluating the "fitness" of each generated pose using a scoring function. This function estimates the binding affinity, which is a measure of the strength of the interaction between the ligand and the receptor. mdpi.com The scoring function takes into account various intermolecular interactions, including:

Van der Waals interactions: Attractive or repulsive forces between atoms.

Electrostatic interactions: Interactions between charged or polar atoms.

Hydrogen bonding: A specific type of electrostatic interaction involving a hydrogen atom and an electronegative atom. nih.gov

Hydrophobic interactions: The tendency of nonpolar groups to associate in an aqueous environment.

The pose with the best score is predicted to be the most likely binding mode. nih.gov Numerous docking programs, such as AutoDock and Glide, have been developed, each employing different algorithms for sampling and scoring. jddtonline.infobohrium.com

Methodologies for Binding Affinity Estimation

Estimating the binding affinity accurately is a primary goal of molecular docking. mdpi.com The scoring functions used to rank poses also provide a quantitative estimation of this affinity. There are several classes of scoring functions:

Force-field-based scoring functions: These use parameters from molecular mechanics force fields to calculate the energy of the non-covalent interactions between the ligand and the receptor. nih.gov

Empirical scoring functions: These are based on a set of weighted energy terms that are calibrated using experimental binding data from a large set of protein-ligand complexes. arxiv.org

Knowledge-based scoring functions: These derive statistical potentials from the frequency of atom-pair contacts observed in crystal structures of protein-ligand complexes. arxiv.org

While docking provides a rapid estimation of binding affinity, more rigorous, and computationally expensive, methods can be employed for more accurate predictions. nih.gov One such method is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, which combines molecular mechanics energy calculations with a continuum solvation model to calculate the free energy of binding. acs.org Another advanced method is free energy perturbation (FEP), which calculates the free energy difference between two states through a series of small, non-physical "perturbations."

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pharmatutor.orgmdpi.com

Development of QSAR Models for Thiazole-Based Amines

The development of a QSAR model for a class of compounds like thiazole-based amines involves several key steps. nih.gov First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) against a specific target is required. acs.org For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure and properties.

The next step is to use statistical methods to build a mathematical equation that correlates the molecular descriptors (the independent variables) with the biological activity (the dependent variable). mdpi.com Common statistical techniques used in QSAR include:

Multiple Linear Regression (MLR): This method finds a linear relationship between the descriptors and the activity. mdpi.com

Partial Least Squares (PLS): This is a regression method that can handle a large number of correlated descriptors. imist.ma

Artificial Neural Networks (ANN): These are machine learning models inspired by the structure of the brain that can capture complex non-linear relationships. imist.ma

Once a model is developed, it must be rigorously validated to ensure its predictive power. researchgate.net This is typically done by dividing the initial dataset into a training set (used to build the model) and a test set (used to evaluate the model's ability to predict the activity of new compounds). researchgate.net A validated QSAR model can then be used to predict the activity of novel thiazole-based amines, helping to prioritize which compounds to synthesize and test experimentally. nih.gov

Selection and Application of Molecular Descriptors in QSAR

The choice of molecular descriptors is a critical step in QSAR modeling, as they are the basis for the correlation with biological activity. nih.gov Descriptors can be broadly classified into several categories:

| Descriptor Category | Description | Examples |

| 1D Descriptors | Based on the molecular formula. | Molecular weight, atom counts. |

| 2D Descriptors | Derived from the 2D representation of the molecule. | Topological indices, connectivity indices, fragment counts. tdx.cat |

| 3D Descriptors | Calculated from the 3D conformation of the molecule. | Molecular shape descriptors, steric parameters (e.g., molar refractivity), solvent-accessible surface area. tdx.cat |

| Physicochemical Descriptors | Represent physicochemical properties. | LogP (lipophilicity), pKa (acidity/basicity), polar surface area (PSA). imist.ma |

| Electronic Descriptors | Describe the electronic properties of the molecule. | Dipole moment, energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). imist.ma |

This table provides a classification of molecular descriptors used in QSAR analysis.

The selection of relevant descriptors is crucial for building a robust QSAR model. nih.gov Often, a large number of descriptors are initially calculated, and then various feature selection techniques are applied to identify the subset of descriptors that are most correlated with the biological activity while being minimally correlated with each other. This process helps to avoid overfitting and improves the interpretability of the model. The selected descriptors can provide insights into the structural features that are important for the desired biological activity of thiazole-based amines. For instance, a QSAR study on thiazole derivatives might reveal that increased lipophilicity and the presence of a hydrogen bond donor are positively correlated with activity. imist.maresearchgate.net

Predictive Studies on Chemical Reactivity and Stability Profiles

Computational and theoretical chemistry provide powerful tools for predicting the chemical behavior of molecules. While specific, in-depth computational studies focused exclusively on this compound are not extensively available in peer-reviewed literature, its reactivity and stability profiles can be inferred from computational analyses of structurally related thiazole derivatives. Methodologies such as Density Functional Theory (DFT) are commonly employed to calculate electronic properties that govern a molecule's behavior. researchgate.netatlantis-press.comroyalsocietypublishing.org

The reactivity of a chemical species is fundamentally linked to its electronic structure. Key indicators derived from computational models, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for this analysis. researchgate.netmasterorganicchemistry.com The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a larger gap generally implies lower reactivity and higher kinetic stability. researchgate.netirjweb.com

For this compound, the thiazole ring, being an electron-rich aromatic system, and the lone pair of electrons on the amine nitrogen are expected to be the primary sites of chemical reactivity. Quantum chemical calculations on analogous 2-aminothiazole (B372263) derivatives consistently show that the HOMO is localized over the thiazole ring and the exocyclic amine group, confirming their role as the main nucleophilic centers. researchgate.netresearchgate.net

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further quantitative insight into a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). atlantis-press.commdpi.com

Interactive Table 1: Calculated Global Reactivity Descriptors for Analogous Thiazole Derivatives Note: These values are for structurally related compounds and are used to predict the likely reactivity profile of this compound. The specific values for the target compound may vary.

Another powerful predictive tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across a molecule. uni-muenchen.deresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would be expected to show a region of high negative potential around the nitrogen atom of the amine group and the nitrogen atom of the thiazole ring, identifying them as the most likely sites for protonation and interaction with electrophiles. uni-muenchen.de The hydrogen atoms of the amine group would exhibit a positive potential, making them potential sites for hydrogen bonding. researchgate.net

The stability of this compound is also a subject of theoretical investigation. This includes conformational analysis to determine the most stable three-dimensional arrangement of the atoms and the potential for tautomerism. The propan-1-amine side chain has rotatable bonds, leading to various possible conformers. Computational energy calculations can identify the lowest energy (most stable) conformer. Furthermore, aminothiazole derivatives can theoretically exist in different tautomeric forms, such as the amino and imino forms. Quantum chemical studies on similar systems have investigated the relative stability of these tautomers, often finding the amino form to be more stable. arkat-usa.org

Interactive Table 2: Predicted Sites of Reactivity for this compound

Structure Activity Relationship Sar Studies of 1 Thiazol 2 Yl Propan 1 Amine Derivatives

Rationale and Design Principles for Systematic SAR Investigations

Systematic SAR investigations are fundamental to understanding how a molecule interacts with its biological target. For 1-(thiazol-2-yl)propan-1-amine derivatives, this involves a methodical approach to altering the molecule's structure and observing the corresponding changes in biological effect.

Strategies for Systematic Chemical Modification

The systematic chemical modification of this compound derivatives involves several key strategies aimed at optimizing their pharmacological profiles. These strategies include modifying substituents on the thiazole (B1198619) ring, altering the aminopropane side chain, and introducing various functional groups to probe interactions with biological targets. researchgate.netnih.govacs.org

A primary strategy involves the exploration of different substituents at various positions on the thiazole ring. researchgate.net The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents can significantly impact the molecule's potency and selectivity. globalresearchonline.nettandfonline.com For instance, introducing small alkyl groups or halogens can modulate lipophilicity and target engagement. acs.org

Another common approach is the modification of the aminopropane side chain. This includes altering the length of the alkyl chain, introducing branching, or replacing the primary amine with secondary or tertiary amines, or even incorporating it into a cyclic system like piperazine. mdpi.com These changes can affect the molecule's flexibility, basicity, and ability to form hydrogen bonds, all of which are crucial for receptor binding. mdpi.com

Furthermore, hybridizing the thiazole scaffold with other heterocyclic rings is a strategy employed to develop new chemical entities with potentially enhanced or novel biological activities. researchgate.net This approach can lead to synergistic effects or allow the molecule to interact with multiple targets.

Principles of Bioisosteric Replacement

Bioisosteric replacement is a cornerstone of drug design that involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. acs.orgmdpi.com This strategy is particularly relevant for thiazole derivatives, where the thiazole ring itself can act as a bioisostere for other aromatic or heterocyclic systems. acs.orgnih.gov

For example, the thiazole ring can be a bioisosteric replacement for a pyrazole (B372694) moiety. acs.org This substitution can lead to compounds with similar or improved biological activities while potentially altering pharmacokinetic properties like metabolic stability. acs.org Other heterocycles like 1,2,4-oxadiazoles and triazoles have also been investigated as bioisosteres for the thiazole ring or parts of its side chains. acs.orgresearchgate.net The rationale behind this is to maintain the key interactions with the biological target while improving aspects such as potency, selectivity, or reducing toxicity. researchgate.net

The choice of a bioisostere is guided by factors such as size, shape, electronic distribution, and hydrogen bonding capacity. mdpi.com For instance, replacing a phenyl group with a thiazole ring can introduce heteroatoms that can act as hydrogen bond acceptors, potentially enhancing target binding affinity. nih.gov

Considerations for Scaffold Hopping in Analog Design

Scaffold hopping is a computational or synthetic strategy used to identify novel molecular frameworks (scaffolds) that can serve as functional equivalents to a known active compound. nih.govbhsai.org This approach is valuable for discovering new intellectual property, overcoming undesirable properties of an existing scaffold, or exploring new chemical space. bhsai.org

In the context of this compound analogs, scaffold hopping could involve replacing the thiazole core with other five- or six-membered heterocycles. nih.govibmmpeptide.com The goal is to preserve the essential three-dimensional arrangement of key functional groups required for biological activity while introducing a new core structure. bhsai.org For example, a thiazole ring might be replaced by an oxazole, pyrazole, or even a pyridine (B92270) ring to assess the impact on activity and other drug-like properties. nih.govlshtm.ac.uk

Computational tools are often employed to facilitate scaffold hopping by searching databases for molecules with similar pharmacophoric features but different underlying scaffolds. nih.gov Successful scaffold hopping can lead to the discovery of compounds with significantly different structures but comparable or superior biological profiles. bhsai.org

Impact of Substituent Effects on the Thiazole Ring System

The nature and position of substituents on the thiazole ring play a pivotal role in determining the biological activity of this compound derivatives. researchgate.netglobalresearchonline.netnih.govacs.org

Structural Modifications at Position 2 (Amine Attachment Point)

Position 2 of the thiazole ring, where the aminopropane side chain is attached, is a critical point for structural modification. Alterations at this position directly influence the presentation of the amine group to its biological target.

Research has shown that the nature of the linkage and the substituents on the amine can dramatically affect potency. For example, converting the primary amine to a secondary or tertiary amine by adding alkyl or aryl groups can modulate activity. mdpi.com Furthermore, incorporating the amine into a more rigid cyclic structure, such as a piperazine, has been a successful strategy in various drug discovery programs targeting different receptors. mdpi.com

| Compound | Modification at Position 2 | Observed Effect on Activity | Reference |

|---|---|---|---|

| This compound | Primary amine | Baseline activity | sigmaaldrich.com |

| N-Methyl-1-(thiazol-2-yl)propan-1-amine | Secondary amine (N-methylation) | Potentially altered receptor affinity and selectivity | mdpi.com |

| N,N-Dimethyl-1-(thiazol-2-yl)propan-1-amine | Tertiary amine (N,N-dimethylation) | May decrease hydrogen bonding potential but increase lipophilicity | mdpi.com |

Influence of Substitutions at Position 4

Substitutions at position 4 of the thiazole ring have been shown to significantly influence the biological activity of thiazole-containing compounds. The introduction of various groups at this position can affect the molecule's interaction with its target, as well as its physicochemical properties.

For example, the presence of a phenyl group at position 4 is a common feature in many biologically active thiazole derivatives. fabad.org.trmdpi.com The substitution pattern on this phenyl ring can further fine-tune the activity. Electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like halogens on the phenyl ring can lead to notable differences in potency. mdpi.comnih.gov

In other cases, smaller alkyl groups like a methyl group at position 4 can also be beneficial for activity. vulcanchem.comajrconline.org The size and lipophilicity of the substituent at this position can impact how the molecule fits into the binding pocket of its target enzyme or receptor.

| Compound Series | Substitution at Position 4 | Observed Effect on Activity | Reference |

|---|---|---|---|

| 4-Aryl-thiazole derivatives | Substituted or unsubstituted phenyl group | Often enhances biological activity; substitutions on the phenyl ring can further modulate potency. | fabad.org.trmdpi.comnih.gov |

| 4-Methyl-thiazole derivatives | Methyl group | Can contribute positively to activity, potentially by improving target engagement or metabolic stability. | vulcanchem.comajrconline.org |

| 4-Bromophenyl-thiazole derivatives | 4-Bromophenyl group | Increased antifungal and antituberculosis activities in some series. | nih.gov |

Effects of Substitutions at Position 5

The substitution pattern on the thiazole ring is a critical determinant of biological activity. Position 5 of the thiazole ring, in particular, has been shown to be a key site for modification in various classes of derivatives. Research has demonstrated that placing substituents at this position can be favorable for certain biological activities, such as histamine (B1213489) H3 receptor antagonism. mdpi.com In contrast, substitution at position 4 of the thiazole ring often leads to a significant decrease in activity. mdpi.com

Table 1: Effect of C5-Thiazole Substitution on Biological Activity

| Parent Scaffold | C5-Substituent | Observed Effect on Activity | Target/Activity | Reference |

| 2-(4-propylpiperazin-1-yl)-thiazole | Various | Favorable for activity | Histamine H3 Receptor Antagonism | mdpi.com |

| 4-(Indol-3-yl)thiazole-2-amine | Methyl | Negative | Antibacterial | mdpi.com |

| 2-Aminothiazole (B372263) derivative | Methyl | Decreased potency | Antitumor | nih.gov |

Influence of Propan-1-amine Chain Modifications

The propan-1-amine side chain acts as a crucial linker between the thiazole core and the terminal amino group. Its length, flexibility, and substitution pattern significantly influence how the molecule fits into a target's binding site.

The length of the alkyl chain connecting the thiazole ring to a terminal amine is a key parameter in SAR studies. mdpi.com Elongating or shortening this chain can alter the molecule's ability to span the distance between key interaction points in a receptor or enzyme active site.

In one study on histamine H3 receptor antagonists, the alkyl chain length between the thiazole ring and a terminal secondary N-methylamino function was varied. mdpi.com The results showed a clear dependence of potency on chain length. For derivatives with a two-carbon (ethyl) linker, a compound bearing a 3-phenylpropyl residue on the terminal amine showed the highest potency. mdpi.com However, when the linker was extended to three carbons (propyl), the optimal substituent on the amine changed to a benzyl (B1604629) group, which resulted in slightly higher potency. mdpi.com This highlights a complex interplay between the main chain length and the nature of the terminal substitution.

Similar observations have been made in other classes of compounds. For a series of indole-based dynamin inhibitors, extending an aliphatic chain on the terminal amine dramatically affected activity, with a ten-carbon (decyl) analogue showing the highest potency as a submicromolar inhibitor. acs.org In another example involving pyrazole sulfonamides, modifying an alkyl substituent on the pyrazole ring revealed that an n-propyl chain resulted in a threefold increase in potency compared to the initial hit compound. nih.gov

Table 2: Influence of Alkyl Chain Length on Potency

| Compound Series | Linker/Chain Variation | Key Finding | Reference |

| Thiazole-based H3 Antagonists | Ethyl vs. Propyl linker | Optimal terminal substituent changes with linker length; propyl linker with benzyl group showed highest potency. | mdpi.com |

| Indole-based Dynamin Inhibitors | C6, C8, C10 alkyl chain | Potency increased with chain length; decyl (C10) chain was optimal. | acs.org |

| Pyrazole Sulfonamides | Alkyl substituent on pyrazole | n-Propyl chain provided a 3-fold potency improvement over the initial hit. | nih.gov |

Introducing alkyl branches along the propane (B168953) chain can influence activity by increasing steric bulk, which may lead to more specific interactions or, conversely, cause unfavorable steric clashes within the binding pocket. Studies on related scaffolds have shown that activity can be tolerant of increased bulkiness; for instance, replacing a methyl group with larger isopropyl or tert-butyl groups was reasonably well-tolerated in a series of sulfonamide inhibitors. nih.gov

The carbon atom at position 1 of the propan-1-amine chain is a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). Stereochemistry is often a critical factor in biological activity, as biological targets like receptors and enzymes are themselves chiral. science.gov One enantiomer frequently exhibits significantly higher potency than the other because it has the correct three-dimensional arrangement to fit precisely into the binding site. The synthesis of specific stereoisomers (enantioselective synthesis) is therefore a common strategy in medicinal chemistry to produce the more active enantiomer and to understand the stereo-requirements of the target. nih.gov

In one series of compounds, converting a primary amine to a Schiff base (an imine) was detrimental to activity, but the subsequent reduction of the imine to a secondary amine restored the potency. mdpi.com This demonstrates the importance of the amine's hydrogen bonding capacity. In another study focused on indole-based inhibitors, a tertiary dimethylamino-propyl moiety was found to be a critical component for activity. acs.org

Further modifications on the amine nitrogen have also been explored extensively. For a series of histamine H3 antagonists with a secondary N-methylamino group, adding various benzyl, 2-phenylethyl, and 3-phenylpropyl substituents to the nitrogen atom led to compounds with high potency. mdpi.com The specific substituent that conferred the highest activity depended on the length of the linker chain connecting to the thiazole ring. mdpi.com

Table 3: Effect of Amine Substitution on Biological Activity

| Compound Series | Amine Modification | Effect on Activity | Reference |

| Histamine-related activators | Primary amine → Imine → Secondary amine | Imine formation was detrimental; reduction to secondary amine restored potency. | mdpi.com |

| Indole-based inhibitors | Tertiary dimethylamino-propyl group | Identified as critical for inhibitory activity. | acs.org |

| Thiazole-based H3 Antagonists | Substitution on secondary N-methylamine | Benzyl, phenylethyl, and phenylpropyl groups yielded high-potency compounds. | mdpi.com |

Role of Branching and Stereochemistry along the Propane Chain

Conformational Analysis and its Correlation with SAR

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt by rotating around its single bonds. acs.org The specific conformation of a molecule is critical for its biological activity, as it must adopt a shape that is complementary to its biological target to bind effectively. acs.org The propan-1-amine chain in this compound derivatives provides significant conformational flexibility.

Understanding and controlling this flexibility is a key goal of SAR studies. A highly flexible molecule may have to pay a larger "entropic penalty" upon binding to its target, as it loses conformational freedom. nih.gov This can result in weaker binding and lower potency. nih.gov Therefore, medicinal chemists often design more rigid analogues, for example by incorporating ring structures or double bonds, to lock the molecule into a more "bioactive" conformation. This pre-organization can lead to enhanced potency. acs.org

The analysis of crystal structure data from repositories like the Cambridge Structural Database (CSD) provides experimental information on preferred low-energy conformations, which can be correlated with SAR findings to build a more complete picture of the structural requirements for activity. acs.org

Application of Advanced Computational Tools in SAR Elucidation

Modern drug discovery heavily relies on advanced computational tools to rationalize SAR and guide the design of new compounds. researchgate.net Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are routinely applied to series of thiazole derivatives. rsc.orgmdpi.com

Molecular docking is a computational method used to predict the preferred binding mode of a molecule to a target protein. mdpi.com In one study, docking was used to screen a series of polyurea derivatives containing thiazole rings against specific bacterial and fungal proteins. mdpi.com The calculated docking scores were found to be consistent with the experimentally observed antimicrobial activity, providing a rationale for the compounds' mechanism of action at the molecular level. mdpi.com

Computational studies were also performed on various newly synthesized thiazolyl-pyrazole derivatives to complement experimental findings. tu-dresden.de These computational approaches allow researchers to build predictive models that can estimate the activity of virtual compounds before they are synthesized, saving time and resources. This in silico screening helps to prioritize the synthesis of compounds that are most likely to be active, thereby accelerating the drug discovery process. rsc.org

Future Research Directions and Emerging Paradigms for 1 Thiazol 2 Yl Propan 1 Amine

Exploration of Novel and Efficient Synthetic Routes

The synthesis of thiazole (B1198619) derivatives has traditionally been achieved through methods like the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. While effective, these multi-step procedures can be inefficient. Future research is increasingly focused on developing more streamlined, efficient, and environmentally friendly synthetic methodologies.

Key areas of development include one-pot synthesis and the use of advanced catalysts. One-pot procedures, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and yield. ekb.eg For instance, facile one-pot, four-step procedures have been successfully developed for related thiazol-2(3H)-imine derivatives, starting from α-active methylene (B1212753) ketones. ekb.eg Similar strategies, such as reacting isothiocyanates with amines in the presence of a phase transfer catalyst, have been used to create related heterocyclic compounds in a single pot. tandfonline.com

Furthermore, the use of novel catalysts is a promising avenue. Copper-catalyzed aerobic oxidation cyclization, for example, has enabled efficient access to substituted imidazo[2,1-b]thiazole (B1210989) variants. Applying similar catalytic systems to the synthesis of 1-(Thiazol-2-yl)propan-1-amine could lead to higher yields and milder reaction conditions.

Table 1: Comparison of Synthetic Strategies for Thiazole Derivatives

| Strategy | Description | Advantages | Potential Challenges | Reference |

|---|---|---|---|---|

| Conventional (e.g., Hantzsch Synthesis) | Multi-step condensation of α-haloketones with thioamides or related compounds. | Well-established and versatile for a wide range of derivatives. | Often requires isolation of intermediates, leading to lower overall yield and more waste. | pensoft.netnih.gov |

| One-Pot Synthesis | Combining multiple reaction steps in a single vessel without intermediate purification. | Increased efficiency, reduced reaction time, higher atom economy, and less solvent usage. | Requires careful optimization of reaction conditions to avoid side reactions. | ekb.egtandfonline.com |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates. | Drastically reduced reaction times, often improved yields, and enhanced reaction control. | Requires specialized equipment; scalability can be a concern. | |

| Advanced Catalysis (e.g., Copper-catalyzed) | Employing catalysts to enable reactions under milder conditions or to control regioselectivity. | High efficiency, potential for asymmetric synthesis, and greener reaction profiles. | Catalyst cost, sensitivity, and removal from the final product. | mdpi.com |

Development of Advanced Analytical Techniques for Real-time Monitoring

To optimize the novel synthetic routes discussed above, the development of advanced analytical techniques for real-time reaction monitoring is crucial. Traditional offline analysis, while thorough, does not capture the dynamic changes in a reaction mixture. Real-time monitoring provides immediate feedback on reaction kinetics, intermediate formation, and product yield, allowing for precise control and optimization. idric.org

Promising techniques for the real-time analysis of amine synthesis include:

In-situ Spectroscopy : Techniques like in-situ Infrared (IR) spectroscopy can track the concentration of reactants and products by monitoring characteristic vibrational frequencies, such as the C=N and C-S vibrations of the thiazole ring.

Process Analytical Technology (PAT) : A suite of tools can be employed for real-time monitoring. For instance, combined density, viscosity, and temperature sensors can provide continuous data on solvent concentration and CO2 loading in amine-based processes, a concept adaptable to synthesis monitoring. idric.org

Chromatographic and Spectrometric Methods : For detailed offline or near-real-time analysis, methods like High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and combined Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) are invaluable. idric.orgmdpi.com These techniques can precisely identify and quantify the main product, by-products, and any degradation compounds, ensuring the purity and stability of the synthesized this compound. idric.orgmdpi.com

Table 2: Advanced Analytical Techniques for Synthesis Monitoring

| Technique | Application | Information Provided | Reference |

|---|---|---|---|

| In-situ IR Spectroscopy | Real-time tracking of functional group conversion. | Reaction kinetics, detection of intermediates, endpoint determination. | |

| Gas Chromatography (GC) | Precise offline analysis of solvent and product composition. | Purity assessment, quantification of volatile components. | idric.org |

| HPLC/UHPLC | High-resolution separation and quantification of compounds in the reaction mixture. | Accurate purity determination, by-product profiling. | mdpi.com |

| TGA-MS | Characterization of thermal stability and degradation products. | Comprehensive identification of impurities and decomposition pathways. | idric.org |

| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation of the final product and key intermediates. | Unambiguous molecular structure elucidation. | mdpi.com |

Integration of Machine Learning and Artificial Intelligence in Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid in-silico design and screening of novel molecules. nih.govrsc.org These computational tools can predict the biological activity and physicochemical properties of compounds before they are synthesized, saving significant time and resources. researchgate.netnih.gov

For this compound, ML models can be trained on large datasets of known thiazole derivatives to establish Quantitative Structure-Activity Relationships (QSAR). researchgate.netnih.gov These QSAR models can then predict the potential activity of new, unsynthesized analogues of this compound for various targets. For example, ML models have been successfully used to predict the urease inhibition activity of novel thiazole derivatives with a balanced accuracy of around 78%. researchgate.net Another study used algorithms like Support Vector Machine (SVM) and Partial Least Squares (PLS) to build a QSAR model for thiazole derivatives as potential anticancer agents. nih.gov

Future research could involve developing bespoke ML models to:

Predict the binding affinity of this compound derivatives to specific biological targets.

Optimize the ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead compounds based on this scaffold. nih.gov

Generate novel molecular structures (de novo design) with desired properties using generative AI models like Variational Autoencoders (VAEs). nih.gov

Table 3: Machine Learning Applications in Thiazole Derivative Design

| ML Application | Methodology | Objective | Reported Performance/Outcome | Reference |

|---|---|---|---|---|

| QSAR for Antiurease Activity | Classification and regression models. | Predict antiurease activity of new thiazole compounds. | Balanced accuracy of ~78%; R² values of 0.2-0.7. | researchgate.net |

| QSAR for Anticancer Activity | Multiple Linear Regression, Support Vector Machine (SVM), Partial Least Square (PLS). | Predict cytotoxicity against MCF-7 breast cancer cells. | Model scores (R²) of ~0.54-0.64. | nih.gov |

| Virtual Screening | Pharmacophore modeling combined with docking studies. | Identify potential FGFR1 inhibitors from a large virtual database. | Successful identification of a thiazol-2-amine hit for further synthesis. | nih.gov |

| De Novo Drug Design | Generative models (e.g., Variational Autoencoders, ANNs). | Generate novel potent molecules without reference compounds. | A powerful emerging strategy in computational drug design. | nih.gov |

Application as a Core Scaffold for the Development of Chemical Probes